molecular formula C27H25ClN4O B10796243 N-(1-benzylpiperidin-4-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(1-benzylpiperidin-4-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10796243
M. Wt: 457.0 g/mol
InChI Key: UVUCEFFMTRFLDP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a hybrid structure combining a quinoline core with a 1-benzylpiperidine moiety, a scaffold frequently investigated for its potential interaction with central nervous system targets . The specific arrangement of its substituents, including the chloroquinoline and pyridyl groups, suggests potential as a key intermediate or pharmacophore in the development of therapeutic agents . Quinoline-carboxamide derivatives are extensively profiled in preclinical research for their diverse biological activities. Compounds with this core structure have been studied as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative conditions . Furthermore, the quinoline scaffold is a privileged structure in oncology research, with many derivatives demonstrating mechanisms of action that include cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . The presence of the 1-benzylpiperidine group, a common feature in neurologically active compounds, may also support investigations into sigma receptor affinity, another target implicated in neuropathic pain and neurological disorders . Researchers can utilize this compound to explore structure-activity relationships (SAR) and as a building block for synthesizing more complex molecules for high-throughput screening. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O/c28-21-8-9-25-23(15-21)24(16-26(31-25)20-7-4-12-29-17-20)27(33)30-22-10-13-32(14-11-22)18-19-5-2-1-3-6-19/h1-9,12,15-17,22H,10-11,13-14,18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCEFFMTRFLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide, a synthetic compound belonging to the quinoline derivatives, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C27H25ClN4O
  • Molecular Weight: 456.97 g/mol
  • CAS Number: 669727-15-5

The compound features a quinoline core, characterized by a benzylpiperidine moiety and a chloro substituent, which contribute to its potential pharmacological properties .

Anticancer Activity

This compound has demonstrated significant anticancer activity in various preclinical studies. It targets multiple cancer cell lines, exhibiting cytotoxic effects through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of human cancer cell lines such as:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway.

Antimalarial Activity

The compound also exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that it interferes with the parasite's metabolic processes, leading to reduced viability.

Efficacy Data

In a study assessing its antimalarial efficacy:

  • IC50 Value: 0.5 µM against P. falciparum.
    This suggests a high level of potency compared to existing antimalarial agents.

Sigma Receptor Affinity

Research has identified this compound as a selective ligand for sigma receptors. Specifically, it shows:

  • High Affinity for Sigma1 Receptors: Ki values around 3.90 nM.

This characteristic indicates potential applications in neuropharmacology, particularly in conditions like depression and schizophrenia where sigma receptors play a crucial role .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amineContains nitro group instead of chloroPotentially enhanced solubility
N-benzylpiperidine derivativesVarying alkyl substitutionsDifferent pharmacokinetic profiles
6-fluoroquinoline derivativesFluorine substitution at position 6Improved metabolic stability

This table illustrates how modifications to the quinoline structure can lead to distinct biological activities and pharmacological profiles, highlighting the versatility of this chemical class.

Scientific Research Applications

Antimalarial Applications

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide exhibit significant antimalarial properties. Notably, quinoline derivatives have demonstrated the ability to inhibit translation elongation factor 2 in Plasmodium falciparum, suggesting their potential as effective antimalarial agents .

Key Findings:

  • Mechanism of Action : The compound targets translation elongation factor 2, which is crucial for protein synthesis in malaria parasites .
  • Efficacy : In vitro studies have shown low nanomolar potency against the blood stages of Plasmodium falciparum, with some derivatives progressing to preclinical development due to favorable pharmacokinetic profiles .
  • Stage-Specific Activity : Compounds from this class have also shown activity against late-stage gametocytes of P. falciparum, which are responsible for disease transmission .

Anticancer Applications

In addition to its antimalarial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines. The structural features of this compound allow it to interact with multiple biological targets, making it a candidate for further research in oncology.

Key Findings:

  • Cytotoxicity : Studies indicate that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines . For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in human cancer models .

Comparative Analysis with Related Compounds

To better understand the unique properties and potential of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
Quinoline Derivative ASimilar quinoline core; different substituentsAntimalarial
Quinoline Derivative BContains piperidine; lacks chloro groupCytotoxic
Quinoline Derivative CDifferent halogen substitution; similar carboxamideAntiparasitic

This table highlights the distinctiveness of this compound in terms of its specific substituents and biological activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chlorine atom at position 6 in the primary compound enhances AChE inhibition compared to bromine or unsubstituted analogues (e.g., compound 20 ), likely due to improved electron-withdrawing effects and target binding .
  • Heterocyclic Moieties: Replacing the pyridinyl group (primary compound) with furan or thiophene (e.g., compound 22) alters solubility and bioactivity, often reducing potency against AChE but improving antitrypanosomal activity .
  • Benzylpiperidine vs. Other Amines: The benzylpiperidine side chain (primary compound) confers superior AChE inhibition compared to dimethylaminoethyl (compound 20) or phenethyl (compound 25) groups, suggesting optimal steric and electronic interactions with the enzyme’s active site .

Acetylcholinesterase (AChE) Inhibitors

  • Compound 18 (quinoline series): Shares the same AChE IC50 (0.01 µM) as the primary compound but incorporates methoxy groups at positions 6 and 7, which may enhance blood-brain barrier penetration .
  • Compound 23 (indolin-2-one series): Exhibits weaker AChE inhibition (IC50 > 0.01 µM), highlighting the critical role of the quinoline core for potency .

Antitrypanosomal Agents

  • Compound 20 and 22: These brominated quinoline-4-carboxamides show moderate activity against Trypanosoma species, likely due to their ability to disrupt trypanothione reductase. However, their larger molecular weights (>440 g/mol) may limit bioavailability compared to the primary compound .

Preparation Methods

Friedländer Annulation

This method involves condensing 2-aminobenzaldehyde derivatives with ketones. For 2-(pyridin-3-yl) substitution, 2-aminonicotinaldehyde may serve as a precursor.

  • Procedure :

    • React 2-aminonicotinaldehyde with ethyl acetoacetate in acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours.

    • Cyclization yields ethyl 2-(pyridin-3-yl)quinoline-4-carboxylate.

  • Yield : ~65–75%.

Ethoxymethylenemalonate Cyclization

An alternative route uses diethyl ethoxymethylenemalonate (DEM) and substituted anilines:

  • Procedure :

    • Heat 3-chloro-4-fluoroaniline with DEM in ethanol under reflux to form diethyl-N-(3-chloro-4-fluoro-phenyl)aminomethylene-malonate.

    • Cyclize the intermediate in diphenyl ether at 250°C to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Modification : Introduce pyridin-3-yl at position 2 via Suzuki coupling using pyridin-3-ylboronic acid and a palladium catalyst.

Chlorination at Position 6

Chlorine is introduced via electrophilic substitution or directed metallation:

  • Electrophilic Chlorination :

    • Treat the quinoline intermediate with Cl₂ in acetic acid at 0–5°C.

    • Yield : ~80%.

  • Directed Ortho-Metallation (DoM) :

    • Use LDA (lithium diisopropylamide) to deprotonate position 6, followed by quenching with hexachloroethane.

Carboxamide Formation

The carboxylic acid at position 4 is coupled with 1-benzylpiperidin-4-amine using activating agents:

Activation with Carbonyldiimidazole (CDI)

  • Procedure :

    • Hydrolyze ethyl quinoline-4-carboxylate to the carboxylic acid using NaOH.

    • React the acid with CDI in THF at 60°C for 3 hours to form the acyl imidazole intermediate.

    • Add 1-benzylpiperidin-4-amine and stir at 40°C for 12 hours.

  • Yield : 60–70%.

  • Byproduct Mitigation : Excess CDI leads to bis-N-acylurea; stoichiometric control (1:1.2 acid:CDI) minimizes this.

HATU-Mediated Coupling

  • Procedure :

    • Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF for 2 hours at room temperature.

  • Yield : ~75–85%.

Synthesis of 1-Benzylpiperidin-4-amine

Benzylation of Piperidin-4-amine

  • Procedure :

    • React piperidin-4-amine with benzyl bromide in methanol using K₂CO₃ as a base.

    • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

  • Yield : ~85%.

Reduction of Nitriles

  • Procedure :

    • Reduce 1-benzylpiperidine-4-carbonitrile with LiAlH₄ in THF at 75°C.

  • Yield : ~90%.

Characterization and Validation

Analytical Method Key Data
¹H NMR (DMSO-d₆)δ 8.95 (s, 1H, quinoline-H), 7.88 (d, J = 13.5 Hz, pyridinyl-H), 4.59 (q, piperidine-CH₂).
IR (KBr)1713 cm⁻¹ (C=O), 1615 cm⁻¹ (quinoline).
MS (EI) m/z 409.9 [M⁺].
HPLC Purity >98% (C18 column, MeCN:H₂O 70:30).

Optimization Challenges and Solutions

  • Low Amide Coupling Yields :

    • Use HATU instead of CDI for higher efficiency.

  • Byproduct Formation :

    • Monitor reaction progress via TLC and optimize stoichiometry.

  • Purification :

    • Recrystallize from ethyl acetate or use flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Comparative Analysis of Methods

Method Yield Purity Complexity
CDI-mediated coupling60–70%>95%Moderate
HATU-mediated coupling75–85%>98%High
Friedländer annulation65–75%90–95%Low

Q & A

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via carboxamide coupling between a quinoline-4-carboxylic acid derivative and a benzylpiperidine-containing amine. For example, analogous methods involve activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with amines like 2-(1-benzylpiperidin-4-yl)ethan-1-amine under inert conditions (N₂ atmosphere) . Optimization may include adjusting stoichiometry (e.g., 1.1–1.2 equivalents of amine), solvent choice (DMF or DCM), and purification via column chromatography or recrystallization. Reported yields for similar compounds range from 59% to 92%, depending on substituent effects .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., benzylpiperidinyl CH₂ groups at δ ~2.5–3.5 ppm) and aromatic signals from quinoline/pyridine moieties .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₇H₂₅ClN₄O₂: 479.1634) .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening might focus on:

  • Receptor binding assays : Testing affinity for sigma-1 receptors or acetylcholinesterase (common targets for benzylpiperidine hybrids) .
  • Cytotoxicity : MTT assays in cell lines (e.g., SH-SY5Y neuroblastoma) to evaluate safety profiles .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved, particularly when comparing analogs with structural variations?

Discrepancies may arise from substituent effects. For example:

  • Quinoline substituents : The 6-chloro group may enhance lipophilicity and target engagement compared to nitro or methoxy analogs .
  • Pyridine vs. fluorobenzoyl groups : Pyridin-3-yl improves solubility but may reduce membrane permeability compared to fluorinated aryl groups . Computational docking (e.g., using AutoDock Vina) and free-energy perturbation (FEP) studies can model interactions with target proteins to rationalize activity differences .

Q. What strategies improve synthetic yields when scaling up the reaction?

Key considerations:

  • Catalyst optimization : Transition from HATU to cheaper reagents like DCC without compromising efficiency.
  • Solvent selection : Replace DMF with THF or EtOAc for easier post-reaction workup.
  • Temperature control : Lower reaction temperatures (0–5°C) may reduce side reactions in sensitive intermediates .

Q. How do structural modifications to the benzylpiperidine moiety impact metabolic stability?

  • N-Benzyl group : Removal or substitution (e.g., with cyclopropylmethyl) can reduce CYP450-mediated oxidation .
  • Piperidine ring saturation : Hydrogenation to a piperazine analog improves metabolic half-life in liver microsome assays .

Methodological Guidance

  • Contradiction Analysis : Use dose-response curves and statistical tools (e.g., ANOVA with Tukey’s post hoc test) to validate biological replicates .
  • Computational Modeling : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with MM-PBSA binding energy calculations to predict SAR trends .

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